2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate
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Overview
Description
2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylcarbonyl hydrazono group, and a methylbenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with 3-pyridinylcarbonyl hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-{(E)-[(2-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate
- 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-methoxy-4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate
Uniqueness
2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H19N3O4/c1-15-5-8-17(9-6-15)22(27)29-19-10-7-16(12-20(19)28-2)13-24-25-21(26)18-4-3-11-23-14-18/h3-14H,1-2H3,(H,25,26)/b24-13+ |
InChI Key |
ZPGAVFPDXFEGTB-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)OC |
Origin of Product |
United States |
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